In-Depth Technical Guide: 2-Cyclohepten-1-ol
In-Depth Technical Guide: 2-Cyclohepten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyclohepten-1-ol, a cyclic alcohol of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data.
Chemical Identity and Properties
2-Cyclohepten-1-ol, a seven-membered ring unsaturated alcohol, is a versatile synthetic intermediate. Its chemical structure allows for various modifications, making it a valuable building block in the synthesis of more complex molecules.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cyclohept-2-en-1-ol .[1] It is important to distinguish between the racemic mixture and its stereoisomers.
| Identifier | Value | Reference |
| IUPAC Name | cyclohept-2-en-1-ol | [1] |
| CAS Number (Racemate) | 4096-38-2 | [1] |
| CAS Number ((1R)-enantiomer) | 79646-48-3 | [2] |
| Molecular Formula | C₇H₁₂O | [1][2] |
| Molecular Weight | 112.17 g/mol | [1][2] |
A summary of its computed physicochemical properties is provided in the table below.
| Property | Value |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 112.088815 g/mol |
| Monoisotopic Mass | 112.088815 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 8 |
| Complexity | 86.4 |
Synthesis of 2-Cyclohepten-1-ol
A primary route for the synthesis of 2-Cyclohepten-1-ol is the allylic oxidation of cycloheptene (B1346976). This method introduces a hydroxyl group at the allylic position of the cycloalkene. Various catalytic systems can be employed for this transformation.
Experimental Protocol: Catalytic Allylic Oxidation of Cycloheptene
This protocol is a generalized procedure based on common methods for the allylic oxidation of cyclic alkenes. Researchers should optimize conditions for their specific needs.
Materials:
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Cycloheptene
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Oxidizing agent (e.g., tert-butyl hydroperoxide, molecular oxygen)
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Catalyst (e.g., cobalt resinate, copper–aluminum mixed oxide)
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Solvent (if required by the catalytic system)
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
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Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the cycloheptene and the appropriate solvent (if any).
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Addition of Catalyst: Add the chosen catalyst to the reaction mixture.
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Initiation of Reaction: Introduce the oxidizing agent. If using molecular oxygen, bubble it through the reaction mixture at a controlled rate.[3] For peroxides, add them dropwise, potentially at a controlled temperature.
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Reaction Monitoring: Maintain the reaction at the optimal temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Quench any remaining oxidizing agent. The specific quenching agent will depend on the oxidant used. Extract the product into a suitable organic solvent. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure 2-Cyclohepten-1-ol.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 2-Cyclohepten-1-ol.
Spectroscopic Data
The structural elucidation of 2-Cyclohepten-1-ol is confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Vinylic Protons | 5.5 - 6.0 | Multiplet | -CH=CH- |
| Carbinol Proton | ~4.0 | Multiplet | -CH-OH |
| Allylic Protons | ~2.0 | Multiplet | -CH₂-C=C |
| Aliphatic Protons | 1.2 - 1.9 | Multiplet | Ring -CH₂- |
| Hydroxyl Proton | Variable | Singlet (broad) | -OH |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Vinylic Carbons | 130 - 140 | -C=C- |
| Carbinol Carbon | 65 - 75 | -C-OH |
| Allylic Carbon | ~30 | -CH₂-C=C |
| Aliphatic Carbons | 20 - 40 | Ring -CH₂- |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3200 - 3600 | Broad |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=C Stretch | 1640 - 1680 | Weak to Medium |
| C-O Stretch | 1000 - 1260 | Strong |
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of 2-Cyclohepten-1-ol.
Applications in Drug Development
While specific drugs containing the 2-cyclohepten-1-ol moiety are not prevalent, the structural motif is of interest in medicinal chemistry. As a chiral building block, it can be used in the enantioselective synthesis of complex natural products and their analogs. The seven-membered ring provides a unique conformational flexibility that can be exploited in the design of molecules that bind to specific biological targets. Its derivatives have been investigated for their potential in various therapeutic areas, although this research is often at an early, exploratory stage. The ability to introduce diverse substituents onto the cycloheptene ring makes it a versatile scaffold for generating libraries of compounds for biological screening.
